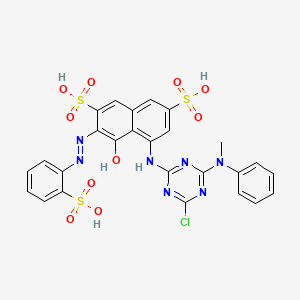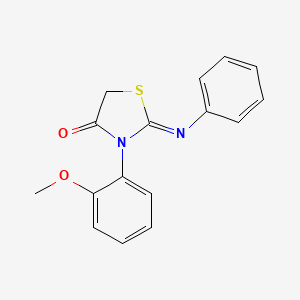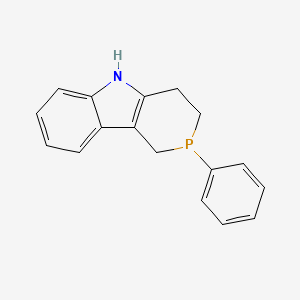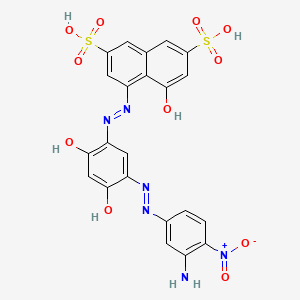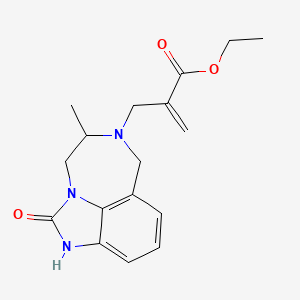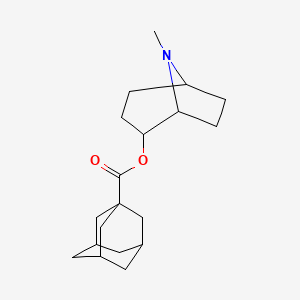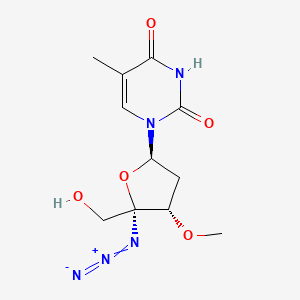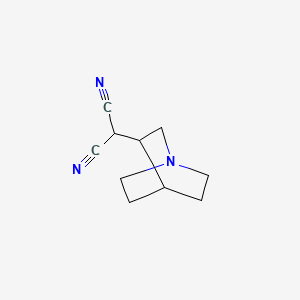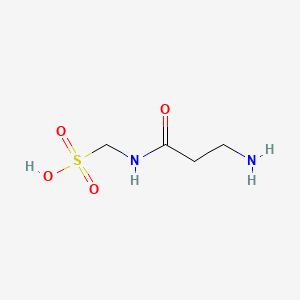
((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reactants: Phenoxycarbonothioyl chloride, Thiolating agent (e.g., sodium thiolate)
- Conditions: Room temperature, inert atmosphere
- Reaction:
C6H5OCSCl+2RSH→C6H5OCS2R+HCl
Industrial Production Methods
Industrial production of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain product consistency and yield.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene typically involves the reaction of phenol with carbon disulfide and a suitable halogenating agent, such as phosphorus pentachloride (PCl(_{5})). The reaction proceeds through the formation of intermediate compounds, which are subsequently treated with thiolating agents to introduce the thioester groups.
-
Step 1: Formation of Phenoxycarbonothioyl Chloride
- Reaction:
C6H5OH+CS2+PCl5→C6H5OCSCl+POCl3+HCl
Reactants: Phenol, Carbon disulfide, Phosphorus pentachloride
Conditions: Reflux in an inert atmosphere
- Reaction:
化学反応の分析
Types of Reactions
-
Oxidation:
- Reagents: Oxidizing agents such as hydrogen peroxide (H({2})O({2})) or potassium permanganate (KMnO(_{4}))
- Conditions: Mild to moderate temperatures
- Products: Sulfoxides and sulfones
-
Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride (LiAlH({4})) or sodium borohydride (NaBH({4}))
- Conditions: Low temperatures, inert atmosphere
- Products: Thiols and alcohols
-
Substitution:
- Reagents: Nucleophiles such as amines or alkoxides
- Conditions: Room temperature to moderate heating
- Products: Substituted thioesters and ethers
Common Reagents and Conditions
- Oxidizing Agents: Hydrogen peroxide, potassium permanganate
- Reducing Agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Amines, alkoxides
科学的研究の応用
Chemistry
In chemistry, ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is explored for its potential as a biochemical probe. Its ability to interact with thiol-containing biomolecules makes it useful in studying protein function and enzyme activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its reactivity with thiol groups suggests possible applications in drug development, particularly in targeting cysteine residues in proteins.
Industry
Industrially, this compound is used in the production of polymers and advanced materials. Its ability to form stable thioester linkages makes it valuable in the synthesis of high-performance materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene involves its interaction with thiol groups in biomolecules. The compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This reactivity is exploited in various applications, from biochemical assays to therapeutic interventions.
類似化合物との比較
Similar Compounds
- Phenylcarbonothioylthio)pentanoic acid
- Dithiobenzoic acid
- Phenyl dithiocarbamate
Uniqueness
Compared to similar compounds, ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene stands out due to its multiple thioester groups and phenoxy functionality. This unique structure provides enhanced reactivity and versatility in chemical synthesis and material science applications.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can lead to new discoveries and advancements in multiple disciplines.
特性
CAS番号 |
66787-03-9 |
|---|---|
分子式 |
C14H10O2S4 |
分子量 |
338.5 g/mol |
IUPAC名 |
O-phenyl (phenoxycarbothioyldisulfanyl)methanethioate |
InChI |
InChI=1S/C14H10O2S4/c17-13(15-11-7-3-1-4-8-11)19-20-14(18)16-12-9-5-2-6-10-12/h1-10H |
InChIキー |
DGVTWRJWSFKBJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=S)SSC(=S)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


